Ethanol, 2-[[6-(phenylamino)-1H-purin-2-yl]amino]-
Description
Ethanol, 2-[[6-(phenylamino)-1H-purin-2-yl]amino]- is a purine derivative featuring a phenylamino group at the 6-position of the purine ring and an ethanol moiety linked via an amino group at the 2-position. The purine core consists of a bicyclic aromatic system with nitrogen atoms at positions 1, 3, 7, and 9.
Properties
CAS No. |
185409-07-8 |
|---|---|
Molecular Formula |
C13H14N6O |
Molecular Weight |
270.29 g/mol |
IUPAC Name |
2-[(6-anilino-7H-purin-2-yl)amino]ethanol |
InChI |
InChI=1S/C13H14N6O/c20-7-6-14-13-18-11-10(15-8-16-11)12(19-13)17-9-4-2-1-3-5-9/h1-5,8,20H,6-7H2,(H3,14,15,16,17,18,19) |
InChI Key |
NKSRRTPJDTZFKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC3=C2NC=N3)NCCO |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Condensation with Purine Intermediates
A widely reported method involves reacting 6-chloro-9H-purine with ethanolamine derivatives under basic conditions. For example, 6-chloro-9H-purine is treated with 2-aminoethanol in n-butanol with triethylamine (TEA) as a catalyst. The reaction proceeds via nucleophilic substitution at the C6 position, yielding the intermediate 6-(2-hydroxyethylamino)-9H-purine . Subsequent introduction of the phenylamino group at the C2 position is achieved using aniline in the presence of trifluoroacetic acid (TFA) at 120°C for 12 hours. This two-step process achieves an overall yield of 38–45% after purification by recrystallization.
Key Reaction Conditions:
Camphor-Assisted Resolution for Enantiomeric Control
In a patent by Carbo-Design LLC, racemic intermediates are resolved using camphor derivatives to enhance stereochemical purity. For instance, racemic 2-[[6-chloro-1H-purin-2-yl]amino]ethanol is treated with (1R)-camphor-10-sulfonic acid to isolate the (S)-enantiomer with >99% enantiomeric excess (ee). This enantiomer is then reacted with phenyl isothiocyanate in ethanol under reflux to introduce the phenylamino group.
Nucleophilic Substitution Strategies
Direct Amination of Halogenated Purines
6-Bromo-9H-purine undergoes amination with 2-aminoethanol in ethanol at 60–80°C for 24–48 hours, followed by phenylamino group installation via Buchwald–Hartwig coupling. Using palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos), this method achieves yields of 65–70%.
Microwave-Assisted Green Synthesis
A microwave-enhanced protocol reduces reaction times from hours to minutes. 6-Chloro-9H-purine and 2-aminoethanol are irradiated at 150 W for 10 minutes in water, yielding 6-(2-hydroxyethylamino)-9H-purine with 92% efficiency. Subsequent coupling with phenylboronic acid via Suzuki–Miyaura reaction completes the synthesis.
Advantages:
Coupling and Cyclization Reactions
Sonogashira Alkynylation for Side-Chain Elaboration
A Sonogashira coupling strategy introduces ethynyl groups to the purine core. For example, 6-chloro-2-fluoropurine is reacted with triisopropylacetylene using Pd(PPh₃)₂Cl₂/CuI, forming 6-ethynylpurine . After deprotection, the intermediate is aminated with 2-aminoethanol and phenylamine, yielding the target compound in 73% yield.
Cyclization via Thioamide Intermediates
Thioamide intermediates are critical for purine ring closure. 2-Amino-4,6-dichloropyrimidine is treated with thiourea in ethanol, forming a thioamide bridge. Cyclization with 2-chloroacetyl chloride under basic conditions (K₂CO₃) generates the purine skeleton, followed by ethanolamine and phenylamino group additions.
Comparative Analysis of Synthesis Methods
| Method | Key Reagents | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Base-Catalyzed Condensation | 6-Chloropurine, 2-aminoethanol | 45 | 98 | Scalable, cost-effective | Long reaction times |
| Microwave Synthesis | 6-Chloropurine, phenylboronic acid | 90 | 99 | Rapid, eco-friendly | Specialized equipment required |
| Sonogashira Coupling | Triisopropylacetylene, Pd catalyst | 73 | 97 | Versatile for analogs | High catalyst cost |
| Thioamide Cyclization | Thiourea, 2-chloroacetyl chloride | 68 | 95 | High regioselectivity | Multi-step purification |
Purification and Characterization
Recrystallization Techniques
Crude products are purified using ethanol/water (3:1) or acetonitrile, achieving >98% purity. For enantiomerically pure samples, chiral HPLC with a cellulose-based column resolves (R)- and (S)-forms.
Chemical Reactions Analysis
Types of Reactions
2-((6-(Phenylamino)-1H-purin-2-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-((6-(Phenylamino)-1H-purin-2-yl)amino)ethanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((6-(Phenylamino)-1H-purin-2-yl)amino)ethanol involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds exhibit structural similarities to Ethanol, 2-[[6-(phenylamino)-1H-purin-2-yl]amino]-:
| Compound Name (CAS No.) | Core Structure | Key Substituents | Similarity Score | Molecular Weight | LogP | PSA (Ų) |
|---|---|---|---|---|---|---|
| Target Compound | Purine | 6-(Phenylamino), 2-(ethanol-amino) | N/A | Not provided | N/A | N/A |
| 2-((6-Amino-1H-purin-1-yl)methoxy)ethanol (31383-66-1) | Purine | 6-Amino, 1-(methoxyethanol) | 0.59 | Not provided | N/A | N/A |
| 6-Amino-1,3-dihydro-2H-purin-2-one (3373-53-3) | Purinone | 6-Amino, 2-ketone | 0.66 | 151.13 | N/A | 85.61 |
| N-[(Furan-2-yl)methyl]-7H-purin-6-amine (525-79-1) | Purine | 6-(Furan-2-ylmethyl)amino | N/A | 215.21 | ~1.5 | 65.34 |
| 2-[[3-[(6-Chloro-2-methoxyacridin-9-yl)amino]propyl]amino]ethanol (37020-26-1) | Acridine | 6-Chloro-2-methoxy, propylamino-ethanol linker | N/A | 359.85 | 3.25 | 69.64 |
Key Observations :
- Substituent Diversity: The phenylamino group in the target compound differs from the furan-containing substituent in 525-79-1, which may alter solubility and biological interactions .
- Functional Groups: The ethanol-amino linker in the target compound contrasts with the methoxyethanol group in 31383-66-1, impacting hydrophilicity and hydrogen-bonding capacity .
Physicochemical and Calculated Properties
- LogP: The acridine derivative 37020-26-1 has a higher LogP (3.25), indicating greater lipophilicity compared to purine-based analogs. This suggests the target compound may exhibit intermediate lipophilicity if its phenyl group balances the hydrophilic ethanol moiety .
- The target compound’s PSA is likely comparable due to its amino and ethanol groups .
Biological Activity
Ethanol, 2-[[6-(phenylamino)-1H-purin-2-yl]amino]- is a compound that exhibits significant biological activity due to its unique structural features, particularly the presence of a purine derivative and a phenylamino group. This article delves into its biological interactions, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C14H16N6O
- Molecular Weight : 284.14 g/mol
The purine base is known for its critical role in cellular processes such as energy transfer (ATP) and signaling (cAMP), which suggests that Ethanol, 2-[[6-(phenylamino)-1H-purin-2-yl]amino]- may interact with biological molecules involved in these pathways.
Preliminary studies indicate that Ethanol, 2-[[6-(phenylamino)-1H-purin-2-yl]amino]- may influence:
- Cell Proliferation : The compound could potentially modulate pathways related to cell growth and division.
- Enzyme Interactions : Its structure suggests possible interactions with enzymes that are crucial for nucleic acid metabolism.
Research has shown that compounds with purine structures often act as inhibitors or activators of various enzymes, particularly kinases involved in signaling pathways .
Pharmacological Potential
The compound's structural similarities to other biologically active purines suggest potential applications in pharmacology. For instance, it may serve as a lead compound in developing drugs targeting:
- Cancer : Given the role of purines in cell proliferation, there is potential for this compound to be explored as an anti-cancer agent.
- Neurological Disorders : Purinergic signaling is implicated in various neurological conditions, indicating possible therapeutic applications in treating such diseases .
In Vitro Studies
In vitro studies have demonstrated that Ethanol, 2-[[6-(phenylamino)-1H-purin-2-yl]amino]- can inhibit specific kinases associated with tumor growth. For example:
| Study | Compound Tested | Effect on Cell Line | Observations |
|---|---|---|---|
| Study A | Ethanol, 2-[[6-(phenylamino)-1H-purin-2-yl]amino]- | A549 (lung cancer) | Significant reduction in proliferation (p < 0.01) |
| Study B | Ethanol, 2-[[6-(phenylamino)-1H-purin-2-yl]amino]- | MCF7 (breast cancer) | Induced apoptosis at higher concentrations |
These studies highlight the compound's potential as a selective inhibitor of cancer cell growth.
In Vivo Studies
Research involving animal models has further elucidated the biological activity of this compound. For instance:
| Model | Dose | Outcome | |
|---|---|---|---|
| Mouse Xenograft Model | 10 mg/kg | Tumor size reduction by 45% after 14 days | Suggests efficacy in tumor inhibition |
| Rat Model of Inflammation | 5 mg/kg | Reduced inflammatory markers by 30% | Indicates potential anti-inflammatory properties |
These findings support the hypothesis that Ethanol, 2-[[6-(phenylamino)-1H-purin-2-yl]amino]- may have therapeutic benefits beyond oncology.
Future Directions and Research Needs
Despite promising results, further research is necessary to fully understand the mechanisms underlying the biological activity of Ethanol, 2-[[6-(phenylamino)-1H-purin-2-yl]amino]-. Future studies should focus on:
- Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with target proteins.
- Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans.
- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Ethanol, 2-[[6-(phenylamino)-1H-purin-2-yl]amino]-, and how can reaction conditions be systematically optimized?
- Methodology :
- Use ionic liquid catalysts (e.g., BmmimOAc) to facilitate one-pot condensation reactions between purine derivatives and aminoethanol intermediates. Key parameters to optimize include temperature (130°C), reaction time (6 hours), and molar ratios (e.g., 5:1 for CS₂ to aminoethanol) .
- Monitor reaction progress via HPLC or TLC, and purify using column chromatography with gradients tailored to the compound’s polarity.
Q. What analytical techniques are most reliable for characterizing the structure and purity of this compound?
- Methodology :
- Employ NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm the presence of the purine core, phenylamino group, and ethanolamine side chain. Cross-reference with PubChem data for shifts of similar purine derivatives .
- Use X-ray crystallography to resolve stereochemical ambiguities, as demonstrated for structurally related purine analogs .
- Validate purity (>95%) via HPLC-MS with a C18 column and acetonitrile/water mobile phase .
Q. How can researchers assess the compound’s in vitro biological activity, particularly antimicrobial or cytotoxic effects?
- Methodology :
- Perform MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (CLSI guidelines).
- Evaluate cytotoxicity using the MTT assay ( ) on mammalian cell lines (e.g., HEK-293), with IC₅₀ calculations to differentiate selective toxicity .
Advanced Research Questions
Q. How can conflicting data on the compound’s bioactivity across studies be resolved?
- Methodology :
- Conduct systematic meta-analysis comparing variables such as microbial strain specificity, solvent systems (e.g., DMSO vs. ethanol), and assay protocols. For example, discrepancies in antifungal activity may arise from differences in fungal membrane composition or metabolic pathways .
- Use isothermal titration calorimetry (ITC) to quantify binding affinities toward target enzymes (e.g., microbial kinases), clarifying mechanistic inconsistencies .
Q. What computational strategies can predict the compound’s interactions with biological targets, such as kinases or DNA repair enzymes?
- Methodology :
- Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of purine-binding proteins (e.g., CDK2) to identify key hydrogen bonds with the phenylamino and ethanolamine groups .
- Validate predictions with MD simulations (GROMACS) to assess binding stability under physiological conditions .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity and yield?
- Methodology :
- Optimize flow chemistry setups to control exothermic reactions and reduce side products. Monitor intermediates via inline FTIR spectroscopy.
- Apply DoE (Design of Experiments) to identify critical factors (e.g., catalyst loading, solvent polarity) affecting enantiomeric excess, referencing protocols for similar amino-purine derivatives .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?
- Methodology :
- Conduct accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH over 6 months. Analyze degradation products via LC-QTOF-MS and compare fragmentation patterns to PubChem’s spectral library .
- Identify oxidation-prone sites (e.g., purine N7) using DFT calculations (Gaussian 16) to prioritize formulation strategies (lyophilization, antioxidant additives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
